An In-depth Technical Guide to the Synthesis and Properties of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride
An In-depth Technical Guide to the Synthesis and Properties of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Versatile Building Block in Medicinal Chemistry
Methyl 5-amino-2,3-dimethylbenzoate hydrochloride is a substituted anthranilic acid derivative poised for significant utility in medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a reactive amino group and strategically placed methyl substituents on the benzene ring, makes it a valuable scaffold for the synthesis of complex heterocyclic systems. Anthranilic acid derivatives are recognized as "privileged pharmacophores" in drug development, forming the core of numerous therapeutic agents.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering a technical resource for researchers engaged in the design and synthesis of novel bioactive molecules.
Strategic Synthesis: A Multi-step Approach
The synthesis of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride is a multi-step process that begins with commercially available starting materials and proceeds through the formation of a key carboxylic acid intermediate. The overall synthetic strategy is outlined below.
DOT Script for Synthetic Workflow
Caption: Synthetic workflow for Methyl 5-amino-2,3-dimethylbenzoate hydrochloride.
Part 1: Synthesis of 5-Amino-2,3-dimethylbenzoic Acid
The initial phase of the synthesis focuses on the preparation of the key intermediate, 5-amino-2,3-dimethylbenzoic acid.
Step 1: Nitration of 2,3-Dimethylbenzoic Acid
The synthesis commences with the nitration of 2,3-dimethylbenzoic acid. This is a classic electrophilic aromatic substitution reaction where the nitro group is introduced onto the benzene ring. The directing effects of the carboxylic acid and the two methyl groups guide the nitro group to the 5-position.
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Experimental Protocol:
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In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2,3-dimethylbenzoic acid to a mixture of concentrated nitric acid and concentrated sulfuric acid.
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Maintain the temperature below 10°C during the addition.
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
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Carefully pour the reaction mixture over crushed ice to precipitate the product.
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Filter the solid, wash with cold water until the washings are neutral, and dry to yield 5-nitro-2,3-dimethylbenzoic acid.
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Causality of Experimental Choices:
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The use of a mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile in this reaction.
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The low temperature is crucial to control the exothermic reaction and prevent over-nitration or side reactions.
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Pouring the reaction mixture into ice water precipitates the product, as it is insoluble in water, and also helps to quench the reaction.
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Step 2: Reduction of 5-Nitro-2,3-dimethylbenzoic Acid
The nitro group of 5-nitro-2,3-dimethylbenzoic acid is then reduced to an amino group. This can be achieved through various methods, with catalytic hydrogenation or reduction with a metal in acidic media being the most common.[2]
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Experimental Protocol (using Iron and HCl):
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Suspend 5-nitro-2,3-dimethylbenzoic acid in a mixture of water and ethanol.
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Add iron powder and a catalytic amount of concentrated hydrochloric acid.
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Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, filter the hot reaction mixture to remove the iron salts.
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Cool the filtrate and adjust the pH to precipitate the product.
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Filter the solid, wash with water, and dry to obtain 5-amino-2,3-dimethylbenzoic acid.
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Causality of Experimental Choices:
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Iron in the presence of an acid is a classical and cost-effective method for the reduction of aromatic nitro groups.
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The use of a water/ethanol solvent system helps to dissolve the starting material and facilitate the reaction.
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Filtering the reaction mixture while hot is important to prevent the product from crystallizing out with the iron salts.
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Part 2: Esterification and Hydrochloride Salt Formation
With the precursor amino acid in hand, the next steps involve the formation of the methyl ester and its subsequent conversion to the hydrochloride salt.
Step 3: Fischer Esterification to Methyl 5-amino-2,3-dimethylbenzoate
The carboxylic acid is converted to its methyl ester via a Fischer esterification reaction. This involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.
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Experimental Protocol:
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Dissolve 5-amino-2,3-dimethylbenzoic acid in an excess of methanol.
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Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling hydrogen chloride gas through the solution.
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Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and remove the excess methanol under reduced pressure.
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Neutralize the residue with a weak base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Methyl 5-amino-2,3-dimethylbenzoate.
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Causality of Experimental Choices:
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The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.
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Using a large excess of methanol shifts the equilibrium of this reversible reaction towards the formation of the ester product.
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The neutralization step is necessary to remove the acid catalyst and any unreacted starting material.
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Step 4: Formation of the Hydrochloride Salt
The final step is the formation of the hydrochloride salt, which often improves the stability and handling properties of the amine-containing compound.
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Experimental Protocol:
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Dissolve the purified Methyl 5-amino-2,3-dimethylbenzoate in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
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Cool the solution in an ice bath.
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Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether).
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The hydrochloride salt will precipitate out of the solution.
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Filter the solid, wash with cold anhydrous solvent, and dry under vacuum to obtain Methyl 5-amino-2,3-dimethylbenzoate hydrochloride.
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Causality of Experimental Choices:
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The use of anhydrous conditions is critical to prevent the hydrolysis of the ester and to ensure the formation of the dry hydrochloride salt.
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The basic amino group readily reacts with the strong acid (HCl) to form the ammonium salt.
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The hydrochloride salt is typically less soluble in non-polar organic solvents, leading to its precipitation.
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Physicochemical and Spectroscopic Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₀H₁₄ClNO₂ | From structure |
| Molecular Weight | 215.68 g/mol | Calculated |
| Appearance | Likely a white to off-white crystalline solid | Typical for hydrochloride salts of organic amines. |
| Melting Point | Expected to be significantly higher than the free base due to its ionic character. | General property of amine salts. |
| Solubility | Expected to have increased solubility in polar solvents like water and alcohols compared to the free base. | The ionic nature of the hydrochloride salt enhances solubility in polar media. |
Predicted Spectroscopic Data
The following spectroscopic data is predicted based on the analysis of structurally related compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
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Aromatic Protons: Two singlets or narrow doublets are expected in the aromatic region (δ 6.5-7.5 ppm).
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Amino Protons (as -NH₃⁺): A broad singlet is anticipated, likely in the downfield region (δ > 8 ppm), and its chemical shift will be concentration and solvent-dependent.
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Methyl Ester Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.8-3.9 ppm.
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Aromatic Methyl Protons (-CH₃): Two distinct singlets, each integrating to three protons, are predicted in the upfield region (δ 2.1-2.5 ppm).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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Carbonyl Carbon (-C=O): A signal is expected in the downfield region, typical for an ester carbonyl, around δ 165-170 ppm.
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Aromatic Carbons: Six distinct signals are anticipated in the aromatic region (δ 110-150 ppm).
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Methyl Ester Carbon (-OCH₃): A signal is expected around δ 51-53 ppm.
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Aromatic Methyl Carbons (-CH₃): Two signals are predicted in the upfield region (δ 15-22 ppm).
IR (Infrared) Spectroscopy
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N-H Stretching (as -NH₃⁺): A broad absorption band is expected in the region of 2500-3000 cm⁻¹, characteristic of an ammonium salt.
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C=O Stretching: A strong, sharp absorption is anticipated around 1720-1740 cm⁻¹, corresponding to the ester carbonyl group.
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C-N Stretching: A peak is expected in the region of 1200-1350 cm⁻¹.
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C-O Stretching: An absorption is predicted in the 1100-1300 cm⁻¹ range.
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Aromatic C-H and C=C Stretching: Bands will be present in their characteristic regions.
Mass Spectrometry (MS)
The mass spectrum of the free base (Methyl 5-amino-2,3-dimethylbenzoate) is predicted to show a molecular ion peak [M]⁺ at m/z 179.1.[3] The spectrum of the hydrochloride salt would likely not show the intact salt but rather the fragmentation pattern of the free base after the loss of HCl.
Applications in Drug Development and Research
Methyl 5-amino-2,3-dimethylbenzoate hydrochloride serves as a versatile intermediate for the synthesis of a variety of heterocyclic scaffolds of interest in drug discovery. The amino group provides a key handle for derivatization, allowing for the construction of more complex molecular architectures.
DOT Script for Application Workflow
Caption: Potential applications in the synthesis of bioactive compounds.
Substituted anthranilic acids are classical starting materials for the synthesis of quinazolinones, a class of compounds known for a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1] The unique substitution pattern of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride can be exploited to generate novel quinazolinone derivatives with potentially enhanced or modulated pharmacological profiles. These derivatives are of particular interest as kinase inhibitors, which are a cornerstone of modern oncology.[1]
Safety and Handling
While specific toxicity data for Methyl 5-amino-2,3-dimethylbenzoate hydrochloride is not available, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on data for a similar isomer, Methyl 5-amino-2,4-dimethylbenzoate, potential hazards may include:
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Harmful if swallowed (H302)[4]
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Causes skin irritation (H315)[4]
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Causes serious eye irritation (H319)[4]
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May cause respiratory irritation (H335)[4]
Recommended Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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In case of contact, rinse immediately with plenty of water.
Conclusion
Methyl 5-amino-2,3-dimethylbenzoate hydrochloride represents a valuable and versatile building block for synthetic and medicinal chemists. The synthetic route, while multi-stepped, relies on well-established and robust chemical transformations. Its structural features make it an attractive starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. This guide provides a foundational understanding of its synthesis and properties, empowering researchers to leverage this compound in their drug discovery and development endeavors.
References
- PubChem. (n.d.). Methyl 5-amino-2,4-dimethylbenzoate. National Center for Biotechnology Information.
- BenchChem. (n.d.). Application of 2-Amino-5-cyano-3-methylbenzoic Acid in Pharmaceutical Synthesis.
- BenchChem. (n.d.). 5-amino-2,3-dimethylbenzoic acid.
- PubChemLite. (n.d.). Methyl 5-amino-2,3-dimethylbenzoate (C10H13NO2).
